Bienvenue dans la boutique en ligne BenchChem!

2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline

Neuropharmacology AMPA Receptor Antagonist Structure-Activity Relationship (SAR)

2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline (BQX) is the unsubstituted quinoxalinedione scaffold from which the high-potency antagonist NBQX is derived by 6-nitro substitution. With a Ki of 14–23 µM at AMPA receptors, BQX defines the lower affinity baseline for antagonist activity curves, making it an essential control for electrophysiological assays and structure-activity relationship (SAR) investigations. Procuring BQX ensures you have the authentic parent compound for derivatization or benchmarking, avoiding the >200-fold potency gap between BQX and NBQX. This compound is critical for researchers mapping receptor binding energetics and designing novel derivatives.

Molecular Formula C12H9N3O4S
Molecular Weight 291.28 g/mol
CAS No. 118876-57-6
Cat. No. B015701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline
CAS118876-57-6
Synonyms1,2,3,4-Tetrahydro-2,3-dioxo-benzo[f]quinoxaline-7-sulfonamide; 
Molecular FormulaC12H9N3O4S
Molecular Weight291.28 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC3=C2NC(=O)C(=O)N3)C(=C1)S(=O)(=O)N
InChIInChI=1S/C12H9N3O4S/c13-20(18,19)9-3-1-2-7-6(9)4-5-8-10(7)15-12(17)11(16)14-8/h1-5H,(H,14,16)(H,15,17)(H2,13,18,19)
InChIKeyWMMJNDRCLVWVIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline (BQX): Essential Baseline Data for Scientific Procurement of AMPA Receptor Antagonist Scaffolds


2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline (CAS 118876-57-6), also designated BQX, is a synthetic quinoxalinedione that functions as a competitive antagonist at non-NMDA ionotropic glutamate receptors, specifically AMPA and kainate receptors [1]. It is the non-nitrated parent compound of the well-known high-potency antagonist NBQX [2]. BQX exhibits measurable, albeit modest, inhibitory activity at these receptors, serving as a critical reference standard and a synthetic precursor for the development of more potent derivatives [3]. Its physicochemical properties, including solubility in DMF and DMSO and a melting point >300°C with decomposition, are well-documented in vendor specifications .

Why Generic Substitution of BQX with Other Quinoxalinediones Fails: A Quantitative Case for Compound-Specific Procurement


The quinoxalinedione class of AMPA receptor antagonists displays extreme sensitivity to subtle structural modifications, particularly substitution at the 6-position [1]. As demonstrated in the foundational study by Randle et al., the introduction of a single 6-nitro group onto the BQX scaffold to yield NBQX results in a greater than 200-fold increase in receptor potency [2]. This stark structure-activity relationship (SAR) highlights that compounds within this class cannot be interchanged based on nominal class membership alone. A scientist or formulator cannot assume that CNQX or DNQX, for instance, will provide a similar, or simply scaled, experimental outcome. The activity profile of BQX is not a 'diluted' version of NBQX; it represents a distinct, lower-affinity state with a unique interaction at the receptor binding pocket. Therefore, for applications requiring a defined, low-affinity baseline or a specific chemical scaffold for further derivatization, procurement must be specifically for 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline.

Quantitative Differentiation Evidence for 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline: BQX vs. Key Analogs


Direct Head-to-Head Comparison: 200-Fold Potency Difference of BQX vs. NBQX at AMPA/Kainate Receptors

BQX (2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline) is directly compared to its 6-nitro derivative, NBQX, in the same study. BQX acts as a low-potency antagonist, while NBQX exhibits a ~200-fold increase in apparent affinity (Ki) for non-NMDA ionotropic receptors [1]. This stark difference underscores the critical impact of the 6-nitro substituent.

Neuropharmacology AMPA Receptor Antagonist Structure-Activity Relationship (SAR)

Functional Inhibition in Native Tissue: 144-Fold Difference in IC50 for Synaptic Transmission Between BQX and NBQX

In a more complex physiological model (hippocampal slices), the functional consequence of the 6-nitro substitution is a 144-fold improvement in inhibitory potency. BQX weakly inhibits excitatory postsynaptic potentials (IC50 = 130 μM), whereas NBQX potently blocks them at sub-micromolar concentrations (IC50 = 0.90 μM) [1].

Electrophysiology Hippocampal Slice Synaptic Transmission

Selectivity Profile Comparison: CNQX vs. NBQX Establishes the Value of the 6-Nitro Substituent

While this comparison does not directly involve BQX, it provides critical class-level context for why BQX (the non-nitrated scaffold) is a key comparator. CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) shows off-target activity at the glycine site of the NMDA receptor. In contrast, NBQX (the 6-nitro analog of BQX) shows no effect on NMDA currents at concentrations up to 10 μM, demonstrating a cleaner selectivity profile [1].

Receptor Selectivity NMDA Receptor Glycine Site

Comparative Potency at AMPA Receptors: BQX, NBQX, DNQX, and CNQX in a Single Assay System

A cross-study analysis reveals the rank order of potency for quinoxalinedione antagonists at AMPA receptors in Xenopus oocytes. BQX is the weakest antagonist in this series (Ki = 23 μM) [1]. Other studies using the same oocyte expression system report pA2 values for NBQX (7.21), DNQX (6.58), and CNQX (6.43) [2]. This provides a quantitative framework positioning BQX as the baseline low-activity member of this important class.

Comparative Pharmacology AMPA Receptor pA2 Analysis

Procurement-Relevant Physical Properties: Solubility and Stability of BQX vs. NBQX Salt Forms

BQX exhibits limited solubility in water, being soluble in DMF and DMSO . This contrasts with the commercially available disodium salt form of its derivative, NBQX disodium (CAS 479347-86-9), which is formulated to be water-soluble . This difference is critical for experimental design, particularly for in vivo studies or cell culture applications where DMSO may be cytotoxic or confound results.

Chemical Procurement Formulation Solubility

Validated Research and Industrial Application Scenarios for 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline (BQX)


1. Use as a Low-Affinity Control Compound in AMPA/Kainate Receptor Studies

Due to its weak potency (Ki = 14-23 μM) [1], BQX is ideally suited as a control compound to define the lower bound of antagonist activity in electrophysiological or biochemical assays. Its presence allows for a full dose-response curve to be established, providing a clear contrast to the high-potency blockade achieved by NBQX (Ki = 63-78 nM) [1].

2. A Critical Scaffold for Medicinal Chemistry and Structure-Activity Relationship (SAR) Programs

BQX serves as the unsubstituted parent scaffold for generating novel quinoxalinedione derivatives [2]. The dramatic 200-fold potency increase observed with the addition of a 6-nitro group to form NBQX [1] makes BQX an essential starting material for synthetic chemists exploring new substitutions at this position. Procuring BQX allows for the creation of proprietary analogs with potentially improved potency, selectivity, or pharmacokinetic properties.

3. Essential Reagent for Characterizing the Binding Domain of Non-NMDA Receptors

The low affinity of BQX, compared to NBQX, provides crucial information about the molecular interactions within the AMPA receptor binding pocket. Studies comparing the binding modes of BQX and NBQX can reveal the specific energetic contributions of the nitro group and inform the design of more selective and efficacious therapeutics targeting excitatory neurotransmission [REFS-1, REFS-3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.